In Vivo Curative Dose in Murine Streptococcal Septicemia: 88617 Racemate vs. Cefotaxim
The racemic form of Antibiotic 88617, (5RS,6RS)-1-aza-6-[1(RS)-fluorethyl]-3-[N,N,N'-trimethylcarbamidoyl)methyl]thio-7-oxobicyclo[3.2.0]hept-2-ene-2-carboxylic acid, exhibited a curative dose of approximately 4 mg/kg in a mouse model of Streptococcus septicaemic infection, compared with 5 mg/kg for the reference cephalosporin Cefotaxim [1]. This represents a ~20% lower curative dose for the racemic 88617 relative to Cefotaxim in this model, indicating that the fluoroethyl carbapenem scaffold can confer in vivo potency advantages over third-generation cephalosporins.
| Evidence Dimension | In vivo curative dose (murine Streptococcus septicaemic infection model) |
|---|---|
| Target Compound Data | Racemic Antibiotic 88617: ca. 4 mg/kg |
| Comparator Or Baseline | Cefotaxim: ca. 5 mg/kg |
| Quantified Difference | ~20% lower curative dose (4 mg/kg vs 5 mg/kg) |
| Conditions | Mouse model of Streptococcus septicaemic infection; compounds administered parenterally |
Why This Matters
This is the only available direct in vivo efficacy comparison for 88617 against a known clinical antibiotic, demonstrating that the fluoroethyl-carbapenem scaffold achieves superior potency to a third-generation cephalosporin in a Gram-positive infection model.
- [1] US Patent 4,720,490. Fluoralkylatedcarbapenem derivatives. Issued January 19, 1988. Assignee: Sanraku Incorporated. Lines 128–136 describe curative dose data. View Source
